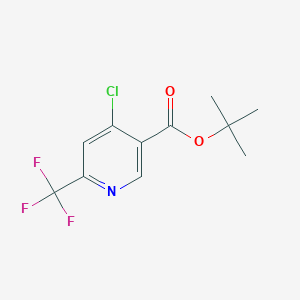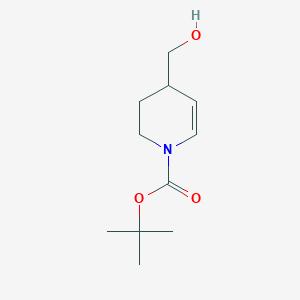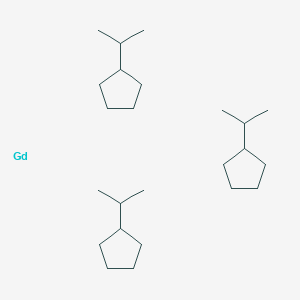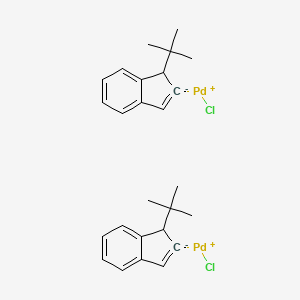![molecular formula C35H46N2O3PPdS- B6289997 [(叔丁基)DavePhos钯环第三代], 98% CAS No. 1445085-92-6](/img/structure/B6289997.png)
[(叔丁基)DavePhos钯环第三代], 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The t-BuDavePhos Pd G3 is a third-generation Buchwald precatalyst . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . It has a long life in solutions . The t-BuDavePhos Pd G3 is an excellent reagent for palladium-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The linear formula of t-BuDavePhos Pd G3 is C35H45N2O3PPdS · C4H8O . The SMILES string is CN(C1=C(C2=C(P(C©©C)C©©C)C=CC=C2)C=CC=C1)C.NC3=C(C4=C([Pd]OS©(=O)=O)C=CC=C4)C=CC=C3.C5COCC5 .Chemical Reactions Analysis
T-BuDavePhos Pd G3 is suitable for a variety of palladium-catalyzed cross-coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
T-BuDavePhos Pd G3 is a powder or crystal . It is a generation 3 Buchwald precatalyst . The functional group is phosphine .科学研究应用
有机磷研究的进展
过去 26 年来,有机磷化学的研究历程意义重大。一项关键发展是钯环的设计,它将重点从模板介导的转化转移到了催化。这使得能够直接制备手性膦,包括具有各种官能团的膦,例如 (叔丁基)DavePhos 钯环第三代。这些进步开辟了获得以前无法获得的膦及其应用的新途径,尤其是在癌症研究中 (Chew & Leung, 2016)。
作用机制
Target of Action
t-BuDavePhos Palladacycle Gen. 3, also known as E81041, is a third-generation Buchwald precatalyst . Its primary targets are various organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, contributing to the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Mode of Action
E81041 interacts with its targets through palladium-catalyzed cross-coupling reactions . It facilitates the formation of the active catalytic species, ensuring efficient reactions even at lower catalyst loadings . The compound’s unique features include shorter reaction times and accurate control of the ligand to palladium ratio .
Biochemical Pathways
The biochemical pathways affected by E81041 involve various cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Pharmacokinetics
It’s highly soluble in a wide range of common organic solvents, suggesting good bioavailability .
Result of Action
The result of E81041’s action is the efficient formation of C-C and C-N bonds in various organic compounds . For example, it has been used as a precatalyst for the synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of E81041. Its stability in air, moisture, and heat suggests it can function effectively in a variety of conditions . .
生化分析
Biochemical Properties
[t-BuDavePhos Palladacycle Gen. 3], 98% plays a crucial role in biochemical reactions, particularly in palladium-catalyzed cross-coupling reactions. It interacts with various enzymes and proteins to facilitate these reactions. The compound’s interaction with biomolecules involves the formation of a palladium complex that acts as a catalyst, enabling the coupling of aryl halides with nucleophiles. This interaction is essential for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of pharmaceuticals and other organic compounds .
Cellular Effects
The effects of [t-BuDavePhos Palladacycle Gen. 3], 98% on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular processes. For instance, it can enhance or inhibit specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of [t-BuDavePhos Palladacycle Gen. 3], 98% involves its interaction with biomolecules at the molecular level. The compound forms a palladium complex that binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction is crucial for the compound’s catalytic activity in cross-coupling reactions. Additionally, [t-BuDavePhos Palladacycle Gen. 3], 98% can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [t-BuDavePhos Palladacycle Gen. 3], 98% change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its catalytic activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These temporal effects are important for understanding the compound’s behavior in various experimental setups .
Dosage Effects in Animal Models
The effects of [t-BuDavePhos Palladacycle Gen. 3], 98% vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity increases up to a certain concentration, beyond which its effects become detrimental .
Metabolic Pathways
[t-BuDavePhos Palladacycle Gen. 3], 98% is involved in various metabolic pathways, particularly those related to palladium-catalyzed cross-coupling reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels. These interactions are essential for the efficient synthesis of complex organic molecules .
Transport and Distribution
The transport and distribution of [t-BuDavePhos Palladacycle Gen. 3], 98% within cells and tissues are mediated by specific transporters and binding proteins. The compound can localize to specific cellular compartments, where it exerts its catalytic activity. Its distribution is influenced by factors such as solubility, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
[t-BuDavePhos Palladacycle Gen. 3], 98% exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s catalytic activity and its interactions with biomolecules .
属性
IUPAC Name |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NP.C12H10N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWMTDBDBVFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N2O3PPdS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)
![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)